molecular formula C22H24N2O2 B2792953 4-(DIMETHYLAMINO)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE CAS No. 1421524-46-0

4-(DIMETHYLAMINO)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B2792953
CAS No.: 1421524-46-0
M. Wt: 348.446
InChI Key: PZOKCGRTZKGSOX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound is designed for research and development use only. Research Applications and Value: This compound is a valuable chemical tool for researchers investigating the structure-activity relationships (SAR) of benzamide-based molecules. Benzamide and nicotinamide scaffolds are recognized in patented compounds with disclosed activity against hematopoietic cancers such as leukemia . Similar structural frameworks are also explored in patented research for their potential as histone deacetylase (HDAC) inhibitors, a validated target in oncology drug discovery . Furthermore, research on related amphiphilic compounds provides a framework for studying interactions with phospholipases, which are important in understanding cellular lipid metabolism . Handling and Safety: This product is intended for research purposes in controlled laboratory environments. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should consult relevant safety data sheets and conduct a comprehensive risk assessment before use.

Properties

IUPAC Name

4-(dimethylamino)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-24(2)18-12-10-17(11-13-18)22(26)23-15-14-21(25)20-9-5-7-16-6-3-4-8-19(16)20/h3-13,21,25H,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOKCGRTZKGSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylamino group through a nucleophilic substitution reaction. The naphthalene moiety can be attached via a Friedel-Crafts alkylation reaction, followed by hydroxylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-(DIMETHYLAMINO)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide with structurally related compounds from the evidence, focusing on substituent effects, molecular properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Molecular Weight* logP (Predicted) Potential Bioactivity
This compound (Target) - Dimethylamino (electron-donating) ~397.5 g/mol ~3.2 Enzyme inhibition (e.g., kinases)
- 3-Hydroxy-3-(naphthalen-1-yl)propyl (bulky) Membrane permeability (naphthalene)
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide () - Trifluoromethyl (electron-withdrawing) ~600.6 g/mol ~4.1 Kinase inhibition (e.g., JAK/STAT pathway)
- Bipyrimidinylamino (H-bonding) Enhanced target specificity
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide () - Chlorophenyl (lipophilic) ~357.8 g/mol ~2.8 Antimicrobial/antifungal activity
- Isoxazole (heterocyclic) Metabolic stability
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () - Hydroxamic acid (metal chelation) ~293.8 g/mol ~2.5 Antioxidant activity (DPPH/β-carotene)

*Molecular weights calculated based on structural formulas.

Key Observations:

The dimethylamino group increases basicity (pKa ~8–9), which may facilitate intracellular accumulation in acidic environments (e.g., tumor microenvironments) .

Hydrogen-Bonding Capacity: The hydroxypropyl side chain in the target compound provides a hydrogen-bond donor, analogous to hydroxamic acids in , which are known for metal chelation (e.g., zinc in metalloenzymes) .

Inferred Pharmacokinetics :

  • The target compound’s logP (~3.2) suggests moderate lipophilicity, balancing absorption and metabolic stability better than the highly lipophilic trifluoromethyl derivative in (logP ~4.1) .

Research Findings and Limitations

  • Structural Uniqueness : The naphthalen-1-yl group distinguishes the target from ’s bipyrimidinyl derivative, which is optimized for kinase inhibition via π-π stacking .

Q & A

Q. What are the established synthetic routes for 4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via a multi-component reaction involving β-naphthol, benzaldehyde derivatives, and ethylenediamine, followed by coupling with 4-(dimethylamino)benzoic acid. Key steps include:
  • Condensation: β-naphthol reacts with aldehydes and amines under reflux in ethanol/acetonitrile (72 hrs, room temperature) to form intermediates .
  • Amide Bond Formation: Carbodiimide-mediated coupling (e.g., EDC·HCl) with 4-(dimethylamino)benzoic acid in a 3:1 acetonitrile:water mixture .
  • Purification: Crystallization from methanol:water (4:1) yields ~75% pure product .
  • Optimization: Adjusting solvent polarity and stoichiometry of reactants improves yield. For example, excess ethylenediamine (1.5 eq) reduces side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer:
  • IR Spectroscopy: Confirm hydroxyl (3330–3530 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches .
  • NMR:
  • ¹H NMR: Aromatic protons (δ 6.8–8.0 ppm), dimethylamino singlet (δ 2.8–3.1 ppm), and hydroxypropyl protons (δ 4.5–5.5 ppm) .
  • ¹³C NMR: Amide carbonyl (δ 165–170 ppm), naphthalene carbons (δ 120–140 ppm) .
  • Mass Spectrometry: Molecular ion peak (e.g., EI-MS m/z ~450–500) and fragmentation patterns validate molecular weight .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer:
  • Antimicrobial: Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Kinase Inhibition: Fluorescence-based kinase activity assays (e.g., EGFR, VEGFR) using ATP-competitive probes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer:
  • Substituent Variation: Replace dimethylamino with morpholino or pyridinyl groups to modulate electron density and solubility .
  • Scaffold Hybridization: Integrate fragments from known bioactive molecules (e.g., Gleevec’s pyrimidine core) via Suzuki coupling .
  • Pharmacokinetic Profiling: Assess logP (HPLC) and metabolic stability (microsomal assays) to prioritize analogs .

Q. What computational strategies are effective for predicting target binding modes and affinity?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A receptors or β-amyloid peptides .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to evaluate stability of ligand-receptor complexes .
  • Free Energy Calculations: MM-PBSA/GBSA to rank binding affinities of analogs .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer:
  • Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across labs .
  • Metabolite Profiling: LC-MS/MS to identify degradation products or active metabolites .
  • Crystallography: Co-crystallize compound with target proteins (e.g., kinases) to confirm binding poses .

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